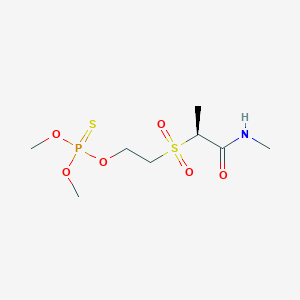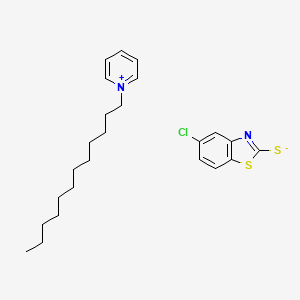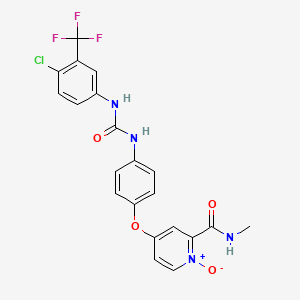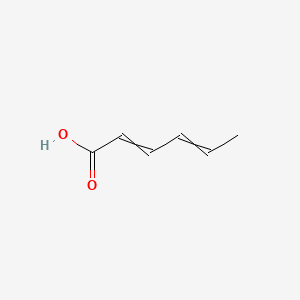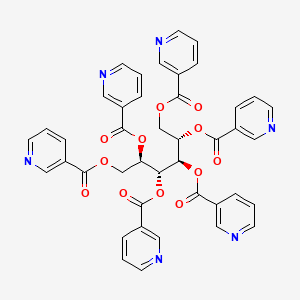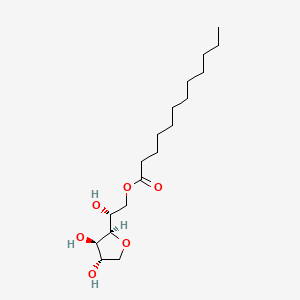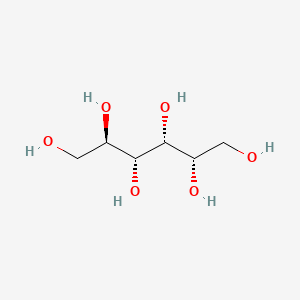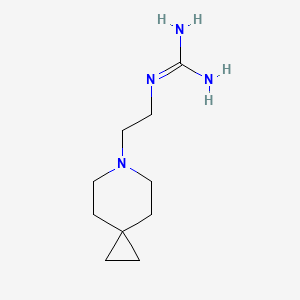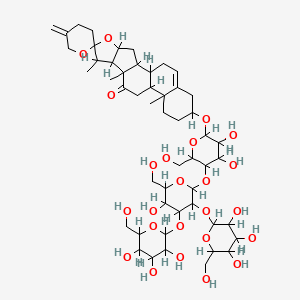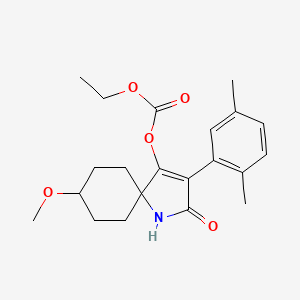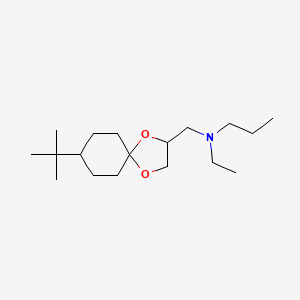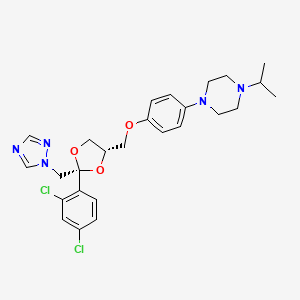
テルコナゾール
概要
説明
テルコナゾールは、主にカンジダ膣炎(一般的な膣真菌感染症)の治療に使用される抗真菌化合物です。 テルコナゾールは、トリゾール系の抗真菌薬に属し、クリームや坐剤など、さまざまな形態で入手できます 。 テルコナゾールは、真菌細胞の必須脂肪の生合成を阻害することにより、真菌細胞の死滅につながります .
2. 製法
合成経路と反応条件: テルコナゾールは、トリゾール環の形成を含む多段階プロセスによって合成されます。 合成は通常、2,4-ジクロロベンジルクロリドと1,2,4-トリゾールの塩基存在下での反応によりトリゾール誘導体を形成することから始まります。 この中間体は、酸性条件下で1,3-ジオキソラン-4-メタノールと反応させて最終生成物を生成します .
工業生産方法: 工業的な環境では、テルコナゾールは同様の合成経路を用いて、より大規模に生産されます。 このプロセスには、収量と純度を最大限に高めるための反応条件の最適化が含まれます。 再結晶やクロマトグラフィーなどの技術が、最終生成物を精製するために使用されます .
科学的研究の応用
Terconazole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole derivatives.
Biology: Terconazole is used in research to understand the mechanisms of fungal infections and the development of antifungal resistance.
Medicine: It is extensively studied for its efficacy in treating various fungal infections, including those resistant to other antifungal agents.
Industry: Terconazole is used in the formulation of antifungal creams, lotions, and other topical treatments
作用機序
テルコナゾールは、真菌細胞膜の必須成分であるエルゴステロールの合成に不可欠な酵素であるラノステロール14α-デメチラーゼを阻害することにより、抗真菌効果を発揮します。 エルゴステロールを枯渇させることで、テルコナゾールは真菌細胞膜の構造と機能を破壊し、細胞死につながります .
類似の化合物:
ミコナゾール: 同じような感染症の治療に使用される、別のトリゾール系抗真菌薬です。
クロトリマゾール: 作用機序が類似したイミダゾール誘導体です。
フルコナゾール: より幅広い活性を持つ、トリゾール系抗真菌薬です。
比較:
テルコナゾール対ミコナゾール: 両方の化合物は膣カンジダ感染症に効果的ですが、テルコナゾールは臨床試験でより良い結果を示しています.
テルコナゾール対クロトリマゾール: テルコナゾールはクロトリマゾールよりも幅広い活性を持っています。
テルコナゾール対フルコナゾール: フルコナゾールは全身性真菌感染症に対してより効果的である一方、テルコナゾールは主に局所的に使用されます.
テルコナゾールは、カンジダ膣炎の治療における高い有効性と安全性プロファイルが特徴で、臨床および研究の両方において貴重な抗真菌薬となっています。
生化学分析
Biochemical Properties
Terconazole interacts with the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase . This interaction inhibits the conversion of lanosterol to ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its depletion disrupts the structure and many functions of the fungal membrane, leading to the inhibition of fungal growth .
Cellular Effects
Terconazole exerts its effects on yeast cells by disrupting normal fungal cell membrane permeability . It inhibits the biosynthesis of fats in a yeast cell, which eventually leads to the depletion of membrane fluidity and activity of membrane-bound enzymes .
Molecular Mechanism
The molecular mechanism of Terconazole involves the inhibition of cytochrome P450 14-alpha-demethylase in susceptible fungi . This leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . The depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell, leading to a decrease or inhibition of fungal growth .
Temporal Effects in Laboratory Settings
Terconazole has shown to be effective in both short-term and long-term periods. In a double-blind study, Terconazole showed a 75% mycological cure over a short-term period (7–14 days) and 100% mycological cure over a long-term period (28–34 days)
Metabolic Pathways
Terconazole’s metabolic pathway involves the inhibition of the enzyme lanosterol 14-alpha-demethylase . This enzyme is part of the ergosterol synthesis pathway in fungi. By inhibiting this enzyme, Terconazole prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane .
Transport and Distribution
The specific transport and distribution mechanisms of Terconazole within cells and tissues are not explicitly stated in the available literature. It is known that Terconazole is highly protein-bound (94.9%), suggesting that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that Terconazole likely localizes to the site of ergosterol synthesis in the fungal cell, which is the cell membrane
準備方法
Synthetic Routes and Reaction Conditions: Terconazole is synthesized through a multi-step process involving the formation of a triazole ring. The synthesis typically starts with the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole in the presence of a base to form the triazole derivative. This intermediate is then reacted with 1,3-dioxolane-4-methanol under acidic conditions to form the final product .
Industrial Production Methods: In industrial settings, terconazole is produced using similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反応の分析
反応の種類: テルコナゾールは、次のものを含むさまざまな化学反応を起こします。
酸化: テルコナゾールは酸化されてさまざまな代謝物を生成することができます。
還元: 還元反応はトリゾール環を修飾することができ、抗真菌活性を影響を与えます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな酸化および還元されたテルコナゾール誘導体があり、これらは異なる抗真菌特性を持つ可能性があります .
4. 科学研究への応用
テルコナゾールは、幅広い科学研究に利用されています。
化学: テルコナゾールは、トリゾール誘導体の合成と反応性を調べるためのモデル化合物として使用されます。
生物学: テルコナゾールは、真菌感染のメカニズムや抗真菌剤耐性の発達を理解するための研究で使用されます。
医学: テルコナゾールは、他の抗真菌剤に耐性のあるものを含む、さまざまな真菌感染症の治療における有効性について広く研究されています。
類似化合物との比較
Miconazole: Another triazole antifungal used to treat similar infections.
Clotrimazole: An imidazole derivative with a similar mechanism of action.
Fluconazole: A triazole antifungal with a broader spectrum of activity.
Comparison:
Terconazole vs. Miconazole: Both compounds are effective against vaginal yeast infections, but terconazole has shown better results in clinical trials.
Terconazole vs. Clotrimazole: Terconazole has a broader spectrum of activity compared to clotrimazole.
Terconazole vs. Fluconazole: Fluconazole is more effective against systemic fungal infections, while terconazole is primarily used for topical applications.
Terconazole stands out due to its high efficacy and safety profile in treating vulvovaginal candidiasis, making it a valuable antifungal agent in both clinical and research settings.
特性
IUPAC Name |
1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSQLHNBWJLIBQ-OZXSUGGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045498 | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth. | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67915-31-5 | |
| Record name | Terconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | terconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.3 °C | |
| Record name | Terconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014396 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Terconazole?
A1: Terconazole exerts its antifungal activity by selectively inhibiting the fungal cytochrome P-450 enzyme, specifically the 14α-demethylase. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Q2: How does the inhibition of 14α-demethylase affect fungal cells?
A2: By inhibiting 14α-demethylase, Terconazole disrupts the production of ergosterol, leading to a depletion of this essential component in the fungal cell membrane. [, ] This depletion compromises the structural integrity and permeability of the membrane, ultimately resulting in fungal cell death. [, ]
Q3: Does Terconazole affect human cells in the same way it affects fungal cells?
A3: Terconazole exhibits a high degree of selectivity for fungal cytochrome P-450 compared to mammalian cytochrome P-450. [] This selectivity is attributed to its stronger and more sustained binding to the fungal enzyme. [] Consequently, Terconazole is significantly less toxic to human cells compared to fungal cells.
Q4: What is the molecular formula and weight of Terconazole?
A4: The molecular formula of Terconazole is C26H31Cl2N5O3, and its molecular weight is 532.47 g/mol. []
Q5: What is the λmax of Terconazole?
A5: The λmax of Terconazole, as determined through spectrophotometric analysis, is 286 nm. []
Q6: What formulation strategies have been explored to improve the delivery and stability of Terconazole?
A7: Several approaches have been investigated, including: * Hydrotropic Solubilization: Using agents like urea to enhance the aqueous solubility of Terconazole. [] * Proniosomal Gels: Incorporating Terconazole into proniosomal gels for sustained topical delivery and enhanced antifungal activity. [, ] * PLGA-Modified Silica Microparticles: Encapsulating Terconazole in these microparticles for improved ocular bioavailability. [] * Cyclodextrin Stabilized Silica/Chitosan Nanoparticles: Utilizing these nanoparticles for enhanced ocular delivery and bioavailability of Terconazole. [] * Lecithin Microemulsion Lipogels: Formulating Terconazole into these lipogels to enhance skin penetration and target skin mycosis. []
Q7: What is known about the absorption of Terconazole following vaginal administration?
A8: Studies indicate that Terconazole is minimally absorbed into the systemic circulation following vaginal administration in the form of creams and suppositories. []
Q8: What types of in vitro and in vivo studies have been conducted to evaluate the efficacy of Terconazole?
A9:
In vitro studies: These have focused on determining the minimum inhibitory concentrations (MICs) of Terconazole against various Candida species, including both fluconazole-susceptible and fluconazole-resistant strains. [, , ]* In vivo studies:* Animal models, primarily using rats, have been employed to evaluate the efficacy of Terconazole in treating vaginal candidiasis. [] Additionally, rabbit models have been used to assess the ocular toxicity and bioavailability of Terconazole formulations. [, , ]
Q9: How does the efficacy of Terconazole compare to other antifungal agents?
A10: Clinical trials have consistently demonstrated that Terconazole is highly effective in treating vulvovaginal candidiasis (VVC). [, , , , , , , , , , , , , ] Comparative studies have shown that Terconazole exhibits comparable or superior efficacy to other commonly used antifungal agents such as: * Clotrimazole [, , , , , ] * Miconazole Nitrate [, , , , , ] * Fluconazole [, ] * Isoconazole [] * Tioconazole []
Q10: Is there evidence of resistance to Terconazole among Candida species?
A11: While Terconazole demonstrates potent activity against a broad spectrum of Candida species, there is evidence of reduced antifungal susceptibility, particularly at lower pH levels. [] This reduced susceptibility has been observed in both Candida albicans and Candida glabrata, with a more pronounced effect on C. glabrata. [] Notably, all C. glabrata isolates exhibited a MIC of 1 or less for Terconazole at pH 7, whereas a significant proportion displayed high resistance (MIC > 64) at pH 4. []
Q11: What analytical methods are commonly employed for the characterization and quantification of Terconazole?
A12: Several analytical techniques have been utilized for the analysis of Terconazole: * Ultraviolet-Visible (UV-Vis) Spectrophotometry: This method, particularly when coupled with hydrotropic solubilization techniques, provides a simple and efficient approach for quantifying Terconazole in bulk form. [] * High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for separating and quantifying Terconazole in various matrices. [] * Ultra High-Performance Liquid Chromatography (UPLC): UPLC, often coupled with mass spectrometry (MS), enables the rapid and accurate quantification of Terconazole and its degradation products. [] * High-Performance Thin Layer Chromatography (HPTLC): HPTLC, in conjunction with mass spectrometry (MS), provides a rapid and cost-effective technique for identifying and quantifying Terconazole in biological matrices. []
Q12: What is the general safety profile of Terconazole?
A13: Terconazole is generally well-tolerated, with a low incidence of adverse effects. [, , , , , , , , , , , , ] The most common side effects reported are typically mild and transient, primarily involving local reactions such as: * Burning [, , ] * Itching [, ]
Q13: Have any serious adverse events been associated with Terconazole use?
A13: Although rare, there have been isolated case reports of more severe adverse events, including:
- Systemic Reactions: One case report documented chills, fatigue, chest distress, and abnormal increases in white blood cell count, neutrophil count, C-reactive protein, and procalcitonin levels following Terconazole vaginal suppository use. []
- Fever and Leukocytosis: Another case report described a patient who developed fever, shaking chills, and leukocytosis after using a Terconazole vaginal suppository. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


